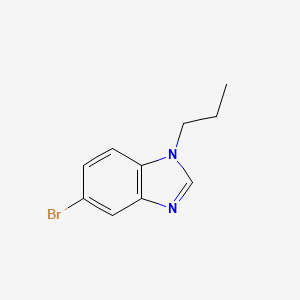

5-Bromo-1-propyl-benzoimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

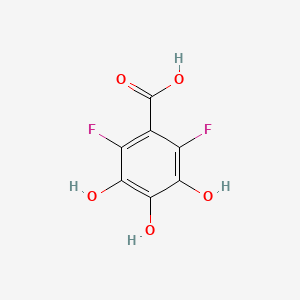

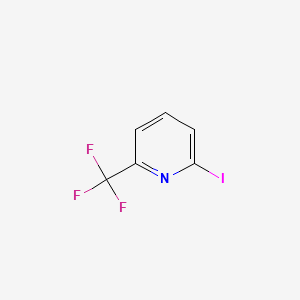

5-Bromo-1-propyl-benzoimidazole is a chemical compound with the molecular formula C10H11BrN2 . It has a molecular weight of 239.11 . The compound is available in two forms: as a hydrochloride salt with a molecular weight of 275.58 and as a free base .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including this compound, involves various methods . One common method is the one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The InChI code for this compound is1S/C10H11BrN2/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

5-Bromo-1-propyl-benzoimidazole and its derivatives have been extensively studied for their potential in synthesizing compounds with significant antimicrobial properties. For instance, the synthesis of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, which includes derivatives of this compound, showed promising anti-tubercular, anti-bacterial, and anti-fungal activities, particularly against Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and Candida albicans (Shingalapur, Hosamani, & Keri, 2009).

In a similar vein, benzimidazole derivatives, including this compound, have shown notable antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli, as well as a cytotoxic effect against human liver cancer cell lines, indicating potential applications in antimicrobial and cancer treatment research (Khalifa et al., 2018).

Furthermore, certain benzimidazole derivatives have demonstrated significant antifungal activities, comparable to commercially available fungicides, against strains such as Candida albicans, suggesting potential use in developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).

Antiviral Applications

Compounds synthesized from this compound have been explored for their antiviral properties. For example, specific derivatives of benzimidazole were found to have selective activity against viruses like the vaccinia virus and Coxsackie virus B4, indicating potential in antiviral drug development (Sharma et al., 2009).

Crystal Structure Analysis

Studies have also focused on the crystal structure of benzimidazole derivatives, which is crucial for understanding the molecular interactions and potential applications of these compounds in various biological activities. The crystal structures of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, for instance, offer insights into the compounds' molecular and crystal structures, which can be essential for designing drugs with specific biological activities (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Mecanismo De Acción

Mode of Action

Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazole derivatives are known to be effective corrosion inhibitors for extremely aggressive, corrosive acidic media .

Result of Action

Benzimidazole derivatives are known to protect metals from corrosion by forming a film on the metal surface .

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors in various environments, including extremely aggressive, corrosive acidic media .

Análisis Bioquímico

Biochemical Properties

Benzimidazole derivatives, which 5-Bromo-1-propyl-benzoimidazole is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the benzimidazole derivative.

Cellular Effects

Benzimidazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Propiedades

IUPAC Name |

5-bromo-1-propylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSGZOPADMCOGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682040 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1200113-99-0 |

Source

|

| Record name | 5-Bromo-1-propyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)

![tert-Butyl 3-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B597999.png)

![4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598001.png)

![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)